2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Description
Structure and Properties 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (CAS: 1218790-05-6) is a heterocyclic boronic ester with the molecular formula C₁₂H₁₄BClF₃NO₂ and a molecular weight of 307.51 g/mol . Its pyridine core is substituted with:
- A chlorine atom at position 2,
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at position 4,
- A trifluoromethyl (-CF₃) group at position 4.
Applications
This compound is primarily used as a Suzuki-Miyaura cross-coupling reagent in pharmaceutical and agrochemical synthesis due to the boronic ester moiety’s reactivity with aryl/heteroaryl halides . The electron-withdrawing trifluoromethyl and chlorine groups enhance its stability and direct coupling regioselectivity .
Properties
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)18-9(14)6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRLOVKDJVLZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678226 | |
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-05-6 | |
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Early-Stage Boron Incorporation
Constructing the pyridine ring through cyclization reactions using boron-containing precursors. For example, a Kröhnke pyridine synthesis employing a boronic ester-functionalized enamine intermediate could position the dioxaborolan-2-yl group at C4.
Miyaura Borylation Route
Synthesis of Halogenated Pyridine Precursor
The patent CN116425671A details a scalable synthesis of 2-chloro-4-(trifluoromethyl)pyridine, which can be adapted to introduce a halogen at C4:
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Step 1 : Condensation of vinyl n-butyl ether with trifluoroacetic anhydride yields 4-butoxy-1,1,1-trifluoro-3-en-2-one.
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Step 2 : Reaction with trimethylphosphonoacetate under basic conditions generates α,β-unsaturated ketone intermediates.
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Step 3 : Cyclization with ammonium acetate forms 2-hydroxy-4-(trifluoromethyl)pyridine, followed by chlorination with SOCl to yield 2-chloro-4-(trifluoromethyl)pyridine.
Modification for C4 Halogenation :
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Introduce bromine or iodine at C4 via electrophilic substitution or directed ortho-metalation. For example, lithiation at C4 using LDA followed by quenching with I provides 4-iodo-2-chloro-6-(trifluoromethyl)pyridine.
Miyaura Borylation Reaction
Conditions :
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Catalyst : Pd(dppf)Cl (5 mol%)
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Ligand : XPhos (10 mol%)
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Base : KOAc (3 equiv)
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Solvent : 1,4-Dioxane, 90°C, 12 h
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Boron Source : Bpin (1.2 equiv)
Procedure :
4-Iodo-2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv) reacts with Bpin under the above conditions, yielding the target compound in 68–72% isolated yield after column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >98% |
| Reaction Time | 12 h |
| Temperature | 90°C |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Miyaura Borylation | 68–72 | High | Excellent | Moderate |
| Directed C–H Borylation | 55 | Moderate | Limited | High |
| Cyclization with Boron | 40–50 | Low | Challenging | Low |
Critical Considerations :
-
Functional Group Tolerance : The chloro and trifluoromethyl groups necessitate inert conditions to prevent dehalogenation or defluorination.
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Purification Challenges : Boronic esters are prone to protodeboronation; silica gel chromatography requires deactivated stationary phases.
Industrial-Scale Optimization
Catalyst Recycling
Pd leaching in Miyaura borylation is mitigated using polymer-immobilized Pd catalysts, reducing metal residues to <5 ppm.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester moiety can be oxidized to form the corresponding boronic acid or borate ester using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)).
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), toluene, ethanol.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic acids or borate esters.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of novel drug candidates due to its ability to undergo various chemical transformations.
Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly in the development of boron-containing drugs for cancer therapy.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine involves its reactivity as a boronic ester. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The chloro and trifluoromethyl groups contribute to the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Key Structural Variations Among Analogues
The compound’s analogues differ in substituent type, position, and functional groups. Below is a comparative analysis of six closely related derivatives:
Stability and Handling
- Trifluoromethyl vs. Methyl : The CF₃ group in the original compound enhances thermal stability (decomposition >200°C) compared to methyl analogues (decomposition ~150°C) .
- Boronic Ester Stability : All pinacol-protected derivatives are air-stable solids, unlike unprotected boronic acids, which hydrolyze readily .
Biological Activity
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (CAS: 1218790-05-6) is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C12H14BClF3NO2
- Molecular Weight : 307.51 g/mol
- Purity : 95%
- IUPAC Name : this compound
- SMILES Notation : CC1(C)OB(C2=CC(Cl)=NC(C(F)(F)F)=C2)OC1(C)C
The compound exhibits significant biological activity primarily through its interactions with various receptor tyrosine kinases (RTKs). Tyrosine kinases are crucial in regulating cellular processes such as proliferation, differentiation, and metabolism. The presence of the trifluoromethyl group is noted to enhance the inhibitory activity against these kinases.
Inhibition Studies
Research has shown that compounds similar to this compound can inhibit angiogenic RTKs such as VEGFR-2 and TIE-2. For instance:
| Compound | Target Kinases | IC50 (nM) |
|---|---|---|
| CDAU-1 | VEGFR-2 | 1.11 |
| CDAU-1 | TIE-2 | 7.20 |
| CDAU-1 | EphB4 | 5.34 |
| CDAU-2 | VEGFR-2 | 1.01 |
| CDAU-2 | TIE-2 | 8.32 |
| CDAU-2 | EphB4 | 5.11 |
These findings indicate that the compound may serve as a multi-target inhibitor with potential applications in anti-cancer therapies by disrupting angiogenesis.
Case Studies and Research Findings
In a study focused on the development of novel anti-cancer agents, compounds bearing similar structural features to our target compound were synthesized and evaluated for their biological activities. The results highlighted:
- Anti-Angiogenic Properties : The lead compounds demonstrated potent anti-proliferative effects on human vascular endothelial cells (EA.hy926), indicating a strong potential for inhibiting tumor growth through the disruption of blood vessel formation.
- Selectivity Profiles : Kinase selectivity assays revealed that while some compounds showed potent activity against VEGFRs, they exhibited less potency against other kinases like FGFR and EGFR, suggesting a favorable selectivity profile for targeting angiogenesis without affecting other critical pathways.
- Safety Profiles : Preliminary toxicity studies indicated that derivatives of this compound could be administered safely at high doses in vivo without significant adverse effects.
Q & A
Q. What are the optimal conditions for synthesizing this compound via Suzuki-Miyaura cross-coupling?
The synthesis typically involves coupling a halogenated pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with a boronate ester. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .
- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility and reactivity .
- Base : K₂CO₃ or Cs₂CO₃ to neutralize by-products .
- Temperature : 80–100°C under inert atmosphere (argon/nitrogen) . Monitor reaction progress via TLC or LC-MS. Yield optimization often requires iterative adjustments to catalyst loading and degassing protocols .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural confirmation?
- NMR Analysis : Prioritize and NMR to confirm trifluoromethyl and boronate ester groups. - HSQC helps resolve aromatic proton assignments .
- X-ray Crystallography : Use SHELX software for refinement, but note that bulky substituents (e.g., dioxaborolane) may complicate crystal packing. If twinning occurs, apply SHELXL’s TWIN/BASF commands .
- Cross-Validation : Compare experimental data with computational models (DFT) to resolve ambiguities .
Q. What purification techniques are effective for isolating this compound?
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) gradients. The boronate ester’s polarity may necessitate higher ethyl acetate ratios (~30%) .
- Recrystallization : Petroleum ether/ethyl acetate (1:1) mixtures yield high-purity crystals .
- HPLC : For trace impurities, employ reverse-phase C18 columns with acetonitrile/water .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence coupling reaction kinetics?
- Electronic Effects : The -CF₃ group withdraws electron density, reducing the pyridine ring’s nucleophilicity. This slows oxidative addition but stabilizes intermediates via inductive effects. Use Hammett constants () to predict rate changes .
- Steric Effects : The -CF₃ group at position 6 creates steric hindrance, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning. Kinetic studies via in situ IR spectroscopy can quantify turnover rates .
Q. What strategies mitigate boron-oxygen bond hydrolysis during storage or reaction?
- Storage : Store under argon at –20°C with molecular sieves to absorb moisture .
- Reaction Design : Use anhydrous solvents (e.g., THF over DMF) and avoid protic conditions. Additives like pinacol or 2,2'-bipyridyl stabilize boron intermediates .
- Monitoring : Track hydrolysis via NMR; a shift from ~30 ppm (boronate ester) to 18 ppm (boronic acid) indicates degradation .
Q. How can computational methods predict regioselectivity in downstream functionalization?
- DFT Calculations : Map Fukui indices () to identify nucleophilic sites. For this compound, the chloro group at position 2 is most reactive, followed by the boronate ester at position 4 .
- Molecular Dynamics : Simulate solvent effects on transition states. Polar solvents stabilize charge-separated intermediates, favoring SNAr reactions at the chloro position .
Data Contradiction and Experimental Design
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Solvent Effects : Simulate shifts using PCM (Polarizable Continuum Model) in Gaussian or ORCA to account for solvent polarity .
- Dynamic Effects : Include conformational averaging if the -CF₃ group exhibits restricted rotation. VT-NMR can detect such behavior .
Q. What experimental controls validate the absence of palladium residues in final products?
- ICP-MS : Quantify Pd levels (target <10 ppm).
- Colorimetric Tests : Use dithizone in chloroform; a pink color indicates Pd²⁺ contamination .
- Catalyst Scavengers : Add silica-bound thiourea or activated carbon post-reaction to adsorb residual Pd .
Structural and Mechanistic Insights
Q. Why does the dioxaborolane ring resist ring-opening under basic conditions?
The 4,4,5,5-tetramethyl substituents create steric protection, shielding the boron atom from nucleophilic attack. X-ray studies show B-O bond lengths (~1.36 Å) remain stable even at pH 9 .
Q. What crystallographic challenges arise due to the compound’s substituents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
